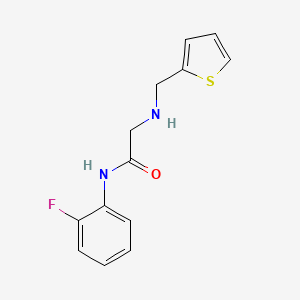

N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an activated carboxylic acid or its derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, the synthesis of other acetamide derivatives has been reported using various starting materials and reagents, such as POCl3 in acetate , or by following a 'green protocol' . These methods could potentially be adapted to synthesize "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. The crystal packing is typically stabilized by hydrogen bonds, as seen in the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which features C–H···N and N–H···N hydrogen bonds . The dihedral angle between aromatic rings and the acetamide group can vary, as observed in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, where it is 29.5° . These techniques could be employed to determine the molecular structure of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored using computational methods such as density functional theory (DFT) and analyses of molecular descriptors. For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using local and global molecular descriptors . Similarly, the reactivity of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" could be predicted by computational studies, which would provide insights into its potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and reactivity. The acidity constants (pKa) of similar compounds have been determined using UV spectroscopy, which is crucial for understanding their behavior in biological systems . The intermolecular interactions and crystal packing contribute to the compound's stability and solubility, as seen in the Hirshfeld surface analysis of related compounds . These analyses could be applied to "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" to predict its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by (Sunder & Maleraju, 2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and assessed their anti-inflammatory activity.

- (Badiger et al., 2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial properties.

- (Mphahlele et al., 2017) focused on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their potential in vitro antiplasmodial properties.

- (Olszewska et al., 2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide using X-ray powder diffraction, highlighting their potential as pesticides.

- (Camurlu & Guven, 2015) studied thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide for their optoelectronic properties, relevant in polymer science.

Biological and Pharmaceutical Research

- (Hassan et al., 2022) synthesized 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, and evaluated their inhibitory activity against mushroom tyrosinase.

- A study by (Duran & Demirayak, 2012) on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed anticancer activities against various human tumor cell lines.

- (Alharbi & Alshammari, 2019) focused on synthesizing new lamotrigine analogs, including fluorine-substituted 1,2,4-triazines, and their evaluation as antibacterial agents.

- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities toward cancer cell lines.

Material Science and Other Applications

- (Parikh & Joshi, 2014) synthesized oxadiazole derivatives with fluoro-substituted acetamides and evaluated their antimicrobial properties.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLWJDPBTUHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)